Cas no 2247087-99-4 (Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis-)

Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis- is a chiral amine derivative with a cyclobutane core structure, featuring a 4-methoxyphenyl substituent at the 3-position. The cis-configuration ensures stereochemical specificity, making it valuable for applications requiring precise molecular geometry. As a hydrochloride salt, it offers enhanced stability and solubility in aqueous systems, facilitating handling and storage. This compound is particularly useful in pharmaceutical research and organic synthesis, where its rigid cyclobutane framework and aromatic methoxy group can influence binding interactions or serve as a building block for complex molecules. Its well-defined structure supports reproducibility in experimental and industrial settings.
Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis- structure
2247087-99-4 structure
商品名:Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis-
CAS番号:2247087-99-4
MF:C11H16ClNO
メガワット:213.703842163086
CID:5412180
PubChem ID:138040066

Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis- 化学的及び物理的性質

名前と識別子

    • 2247087-99-4
    • Z3377758868
    • EN300-6491310
    • (1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
    • 3-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride
    • Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis-
    • インチ: 1S/C11H15NO.ClH/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9;/h2-5,9-10H,6-7,12H2,1H3;1H
    • InChIKey: NCDRMTAHVLITRQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C1C=CC(=CC=1)C1CC(C1)N

計算された属性

  • せいみつぶんしりょう: 213.0920418g/mol
  • どういたいしつりょう: 213.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6491310-1.0g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
2247087-99-4 95%
1.0g
$1270.0 2023-07-10
Enamine
EN300-6491310-5.0g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
2247087-99-4 95%
5.0g
$5273.0 2023-07-10
Enamine
EN300-6491310-2.5g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
2247087-99-4 95%
2.5g
$2668.0 2023-07-10
1PlusChem
1P028QKN-5g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-aminehydrochloride
2247087-99-4 95%
5g
$6580.00 2024-05-25
1PlusChem
1P028QKN-100mg
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-aminehydrochloride
2247087-99-4 95%
100mg
$607.00 2024-05-25
1PlusChem
1P028QKN-50mg
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-aminehydrochloride
2247087-99-4 95%
50mg
$416.00 2024-05-25
Aaron
AR028QSZ-5g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-aminehydrochloride
2247087-99-4 95%
5g
$7276.00 2023-12-15
1PlusChem
1P028QKN-1g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-aminehydrochloride
2247087-99-4 95%
1g
$1632.00 2024-05-25
Enamine
EN300-6491310-0.1g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
2247087-99-4 95%
0.1g
$441.0 2023-07-10
Enamine
EN300-6491310-10.0g
(1s,3s)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride
2247087-99-4 95%
10.0g
$10291.0 2023-07-10

Cyclobutanamine, 3-(4-methoxyphenyl)-, hydrochloride (1:1), cis- 関連文献

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